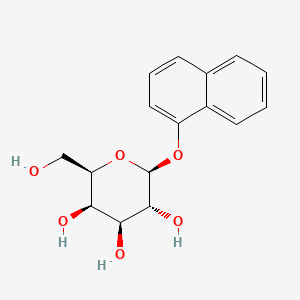

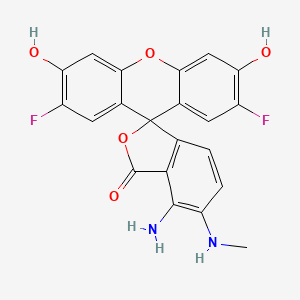

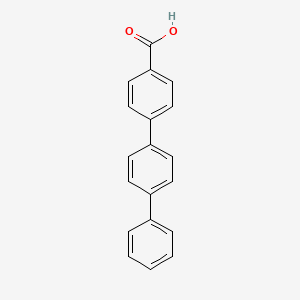

![molecular formula C4H2S5 B1588600 [1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione CAS No. 70800-59-8](/img/structure/B1588600.png)

[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione

Descripción general

Descripción

“[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is an organosulfur compound . It is used as a synthetic building block for the preparation of organic solids with exciting physical properties .

Synthesis Analysis

A safe, three-step reaction sequence to “[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” starting from carbon disulfide has been presented . The optimized reaction conditions, rigorous purification, and full characterization of all intermediates provide a final product of superior quality .Molecular Structure Analysis

The molecular weight of “[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is 208.31 . The InChI code is 1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1 .Chemical Reactions Analysis

“[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF), the parent compound of many superconducting radical cation salts . It can be obtained from the compound after two or three reaction steps, respectively, in good yield and excellent purity .Physical And Chemical Properties Analysis

“[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is reported to be an off-white, crystalline solid . It has a melting point of 181 °C .Aplicaciones Científicas De Investigación

Coordination Chemistry and Material Applications

The coordination chemistry of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligands, including [1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione and its isologs, has been extensively explored in organic and coordination chemistry. Since their first synthesis in 1975, these compounds have found diverse applications, particularly in the creation of novel material applications such as superconducting charge-transfer salts and radical anion salts. The synthesis, structures, and properties of these dmit coordination complexes highlight their versatility and potential in advancing material science, covering developments up to the late 1990s (Pullen & Olk, 1999).

Synthesis and Structural Insights

The structural characterization of [1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione, a closely related sulfur heterocyclic system, reveals its planar nature and D2h symmetry. This structural insight underscores the unique features of the [1,3]Dithiolo[4,5-d][1,3]dithiole family, contributing to their diverse reactivity and utility in organic synthesis and materials chemistry (Müller & Averbuch, 1999).

Chemopreventive Properties

The chemopreventive properties of dithiolethiones, a class of compounds including [1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione, have been studied for their potential in cancer prevention. These compounds exhibit antioxidative, chemotherapeutic, and chemoprotective properties, significantly reducing the volume of liver occupied by early markers of preneoplastic lesions in animal models. Their ability to induce detoxification enzymes, notably glutathione S-transferases, supports their potential application in chemoprevention strategies (Kensler et al., 1992).

Anticarcinogenic Mechanisms

Research into the mechanisms underlying the anticarcinogenic properties of 1,2-dithiole-3-thiones highlights the role of these compounds in inducing phase II detoxification enzymes. This enzyme induction, facilitated by the electrophilic character of dithiole-3-thiones, points towards their potential in mitigating the effects of carcinogens and promoting cellular protection. The production of reactive oxygen species by these compounds, in conjunction with biological thiols, suggests a multifaceted approach to their anticarcinogenic activity (Kim & Gates, 1997).

Safety And Hazards

Propiedades

IUPAC Name |

[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKGILAHEQYFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=C(S1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413053 | |

| Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione | |

CAS RN |

70800-59-8 | |

| Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)

![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)